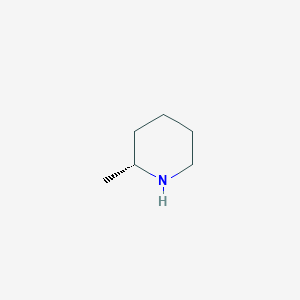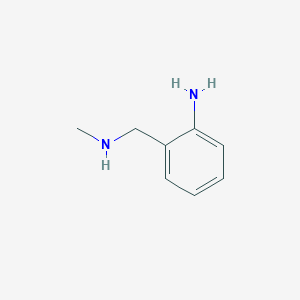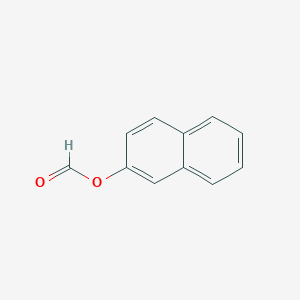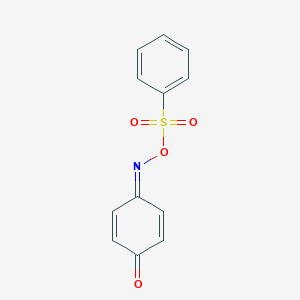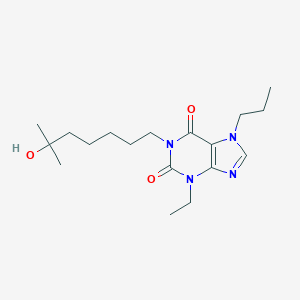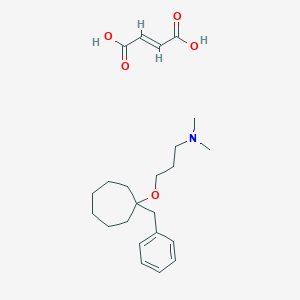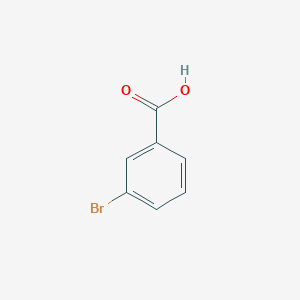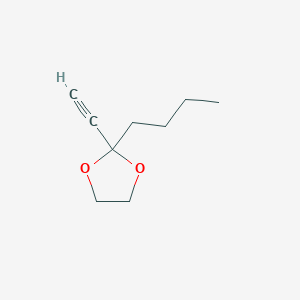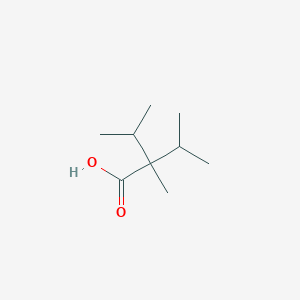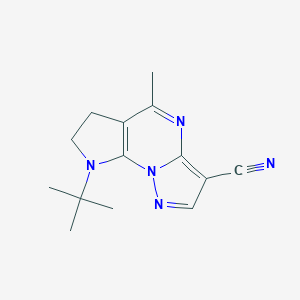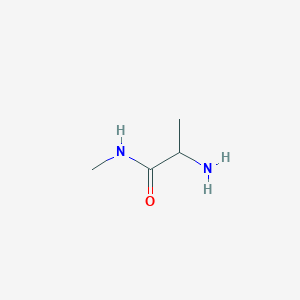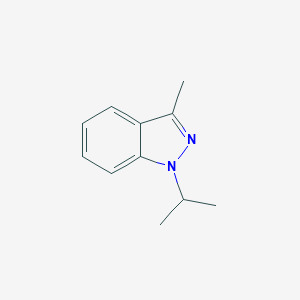
1-Isopropyl-3-methyl-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isopropyl-3-methyl-1H-indazole (IMI) is a chemical compound that belongs to the indazole family. It is a heterocyclic organic compound that has gained significant attention in the scientific community due to its diverse biological and pharmacological activities. IMI has been extensively studied for its potential applications in drug discovery and development.
Wirkmechanismus
The exact mechanism of action of 1-Isopropyl-3-methyl-1H-indazole is not yet fully understood. However, it has been suggested that 1-Isopropyl-3-methyl-1H-indazole exerts its biological and pharmacological effects by modulating various signaling pathways and molecular targets, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway.
Biochemische Und Physiologische Effekte
1-Isopropyl-3-methyl-1H-indazole has been shown to possess various biochemical and physiological effects. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1-Isopropyl-3-methyl-1H-indazole has also been shown to possess antiviral activity against HIV-1 and HCV. Additionally, 1-Isopropyl-3-methyl-1H-indazole has been found to possess potent anti-inflammatory activity, which makes it a potential candidate for the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-Isopropyl-3-methyl-1H-indazole has several advantages as a potential drug candidate. It exhibits potent biological and pharmacological activities, and it can be easily synthesized using various methods. However, there are also some limitations associated with 1-Isopropyl-3-methyl-1H-indazole. It has poor solubility in water, which can limit its bioavailability. Additionally, 1-Isopropyl-3-methyl-1H-indazole has not yet been extensively studied for its potential toxicity and side effects.
Zukünftige Richtungen
There are several future directions for the research and development of 1-Isopropyl-3-methyl-1H-indazole. One potential direction is to further investigate its antitumor activity and its potential use in cancer therapy. Another potential direction is to explore its neuroprotective properties and its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to determine the potential toxicity and side effects of 1-Isopropyl-3-methyl-1H-indazole. Overall, 1-Isopropyl-3-methyl-1H-indazole has shown great promise as a potential drug candidate, and further research is needed to fully understand its biological and pharmacological properties.
Synthesemethoden
The synthesis of 1-Isopropyl-3-methyl-1H-indazole can be achieved through various methods, including cyclization of 1-methyl-2-(1-propynyl)benzene with hydrazine hydrate, cyclization of 2-(1-propynyl)aniline with methylhydrazine, and cyclization of 2-(1-propynyl)aniline with hydrazine hydrate. The most commonly used method for synthesizing 1-Isopropyl-3-methyl-1H-indazole is the cyclization of 2-(1-propynyl)aniline with hydrazine hydrate, which yields high purity and yield.
Wissenschaftliche Forschungsanwendungen
1-Isopropyl-3-methyl-1H-indazole has been widely studied for its potential applications in drug discovery and development. It has been found to exhibit various biological and pharmacological activities, including antitumor, antiviral, and anti-inflammatory activities. 1-Isopropyl-3-methyl-1H-indazole has also been shown to possess potent antioxidant and neuroprotective properties.
Eigenschaften
CAS-Nummer |
128364-68-1 |
|---|---|
Produktname |
1-Isopropyl-3-methyl-1H-indazole |
Molekularformel |
C11H14N2 |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
3-methyl-1-propan-2-ylindazole |
InChI |
InChI=1S/C11H14N2/c1-8(2)13-11-7-5-4-6-10(11)9(3)12-13/h4-8H,1-3H3 |
InChI-Schlüssel |
HRWRZTRAMWAQMK-UHFFFAOYSA-N |
SMILES |
CC1=NN(C2=CC=CC=C12)C(C)C |
Kanonische SMILES |
CC1=NN(C2=CC=CC=C12)C(C)C |
Synonyme |
1H-Indazole,3-methyl-1-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



